molecular formula C8H18OS B155951 2-(3,3-dimethylbutan-2-yloxy)ethanethiol CAS No. 10160-73-3

2-(3,3-dimethylbutan-2-yloxy)ethanethiol

Cat. No.: B155951
CAS No.: 10160-73-3
M. Wt: 162.3 g/mol
InChI Key: BAORTNFUUYRNKI-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutan-2-yloxy)ethanethiol is a branched thiol-containing compound characterized by an ethanethiol backbone substituted with a 3,3-dimethylbutan-2-yloxy group.

Properties

CAS No.

10160-73-3

Molecular Formula

C8H18OS

Molecular Weight

162.3 g/mol

IUPAC Name

2-(3,3-dimethylbutan-2-yloxy)ethanethiol

InChI

InChI=1S/C8H18OS/c1-7(8(2,3)4)9-5-6-10/h7,10H,5-6H2,1-4H3

InChI Key

BAORTNFUUYRNKI-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)OCCS

Canonical SMILES

CC(C(C)(C)C)OCCS

Synonyms

2-(1,2,2-Trimethylpropoxy)ethanethiol

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 2-(Trimethylsilyl)ethanethiol

Key Differences :

  • Substituent : The trimethylsilyl (TMS) group replaces the 3,3-dimethylbutan-2-yloxy group.
  • Applications : 2-(Trimethylsilyl)ethanethiol is used in nucleoside synthesis (e.g., to create antiviral agents like 2',3'-didehydro-2',3'-dideoxy derivatives) . Its reactivity in ring-opening epoxides contrasts with the likely slower kinetics of 2-(3,3-dimethylbutan-2-yloxy)ethanethiol due to bulkier substituents.
Property This compound 2-(Trimethylsilyl)ethanethiol
Substituent Branched alkoxy Trimethylsilyl
Lipophilicity (logP) Higher (predicted) Moderate
Thiol Acidity (pKa) Lower (predicted) Higher
Synthetic Utility Potential steric protection Epoxide ring-opening

Structural Analog: 2-(Ethylisopropylamino)ethanethiol

Key Differences :

  • Functional Group: Contains an ethylisopropylamino group instead of an alkoxy substituent.
  • Biological Relevance: Aminoalkylthiols like this are precursors to pharmaceutical agents (e.g., Amifostine derivatives) . The dimethylbutan-2-yloxy group in the target compound may reduce nucleophilicity compared to the amino group, limiting its use in metal chelation or radioprotection.
Property This compound 2-(Ethylisopropylamino)ethanethiol
Substituent Alkoxy Aminoalkyl
Reactivity Thiol-dominated Thiol + amine bifunctional
Toxicity Likely lower Higher (amine-related hazards)
Applications Organic synthesis Radioprotective drugs

Structural Analog: Amifostine Thiol (WR-1065)

Key Differences :

  • Backbone: Amifostine thiol (2-[(3-aminopropyl)amino]ethanethiol) has a diamine-modified ethanethiol structure.
  • Bioactivity : WR-1065 exhibits cytoprotective effects against radiation and chemotherapy, attributed to its free thiol and amine groups. The target compound’s alkoxy group may limit such bioactivity but enhance stability under oxidative conditions .
Property This compound Amifostine Thiol (WR-1065)
Functional Groups Thiol + alkoxy Thiol + diamine
Oxidation Stability Higher Lower (prone to oxidation)
Therapeutic Potential Limited (structural) High (radioprotection)

Research Findings and Implications

  • Synthetic Utility : The bulky alkoxy group in this compound may hinder nucleophilic thiol reactions but improve selectivity in coupling reactions (e.g., with benzoylated intermediates as in ) .
  • Biological Screening : Analogous thionucleosides () with CC50 values of 32.8–85.5 μM against A549 cells imply that the target compound’s cytotoxicity should be evaluated in similar assays.

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